molecular formula C19H35FN3O5PS B13444296 6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate

6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate

Cat. No.: B13444296
M. Wt: 474.6 g/mol
InChI Key: KDPHOPZAOAVYRV-DNTFFSIHSA-N
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Description

6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate is a specialized compound used primarily in proteomics research. This compound integrates biotinylation with a phosphorofluoridate group, which is known for its reactivity with certain enzyme active sites. The inclusion of a deuterium label (d7) enhances its utility in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate involves multiple steps, starting with the biotinylation of aminohexyl groups. The isopropyl-d7 phosphorofluoridate is then introduced under controlled conditions to ensure the stability and purity of the final product. Specific reaction conditions, such as temperature, pH, and solvent choice, are critical to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to maintain consistent quality. The process includes rigorous quality control measures to ensure the compound meets the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biotinyl sulfoxides, while reduction can produce biotinyl amines .

Scientific Research Applications

6-N-Biotinylaminohexyl Isopropyl-d7 Phosphorofluoridate, Hemihydrate is widely used in scientific research, including:

Mechanism of Action

The compound exerts its effects through the biotinylation of proteins, which allows for the specific binding to streptavidin or avidin. This interaction is used to isolate and study proteins of interest. The phosphorofluoridate group reacts with enzyme active sites, providing a means to study enzyme mechanisms and inhibition .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H35FN3O5PS

Molecular Weight

474.6 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[fluoro(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phosphoryl]oxyhexyl]pentanamide

InChI

InChI=1S/C19H35FN3O5PS/c1-14(2)28-29(20,26)27-12-8-4-3-7-11-21-17(24)10-6-5-9-16-18-15(13-30-16)22-19(25)23-18/h14-16,18H,3-13H2,1-2H3,(H,21,24)(H2,22,23,25)/t15-,16-,18-,29?/m0/s1/i1D3,2D3,14D

InChI Key

KDPHOPZAOAVYRV-DNTFFSIHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OP(=O)(OCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)F

Canonical SMILES

CC(C)OP(=O)(OCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F

Origin of Product

United States

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